molecular formula C7H13NO4 B1610179 Ethyl 3-methyl-4-nitrobutanoate CAS No. 2985-50-4

Ethyl 3-methyl-4-nitrobutanoate

Cat. No.: B1610179
CAS No.: 2985-50-4
M. Wt: 175.18 g/mol
InChI Key: JKTDAZYGVHGBEO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-nitrobutanoate is an organic compound with the molecular formula C7H13NO4. It is an ester derived from 3-methyl-4-nitrobutanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the addition of nitromethane to an α,β-unsaturated carbonyl compound under basic conditions. The reaction is typically promoted by microwave irradiation, which significantly reduces reaction times and increases yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the nitro group to a nitroso or other oxidized forms.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, such as amides or different esters.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-methyl-4-nitrobutanoate can be synthesized through various methods, including Michael addition reactions and multicomponent reactions. These synthetic routes are significant for producing derivatives that have potential applications in medicinal chemistry.

1.1. Michael Addition Reactions

One notable synthesis method involves the Michael addition of nitromethane to acrylates under microwave irradiation, which has been shown to yield γ-nitro esters efficiently. The process allows for the formation of this compound with high yields, demonstrating the effectiveness of microwave-assisted synthesis in organic chemistry .

1.2. Multicomponent Reactions

This compound can also be involved in multicomponent reactions that facilitate the formation of complex structures from simpler starting materials. Such reactions are advantageous in synthesizing compounds with multiple functional groups, which are often required in pharmaceutical applications .

Pharmaceutical Applications

The compound has garnered attention for its potential use in drug development. Specifically, it serves as a precursor in synthesizing various biologically active molecules.

2.1. Synthesis of Piperidine Derivatives

Research indicates that this compound can be utilized in the synthesis of piperidine derivatives through aza-Henry reactions with chiral imines. This reaction has been optimized to yield high amounts of desired products, which are valuable in medicinal chemistry for their pharmacological properties .

2.2. Synthesis of GABA Derivatives

Another significant application includes its role in synthesizing gamma-aminobutyric acid (GABA) derivatives such as Phenibut and Baclofen. These compounds have therapeutic uses in treating anxiety and muscle spasticity, respectively. The transformation involves reducing the nitro group followed by cyclization to form lactams, showcasing this compound's versatility as a synthetic intermediate .

Agrochemical Applications

Beyond pharmaceuticals, this compound is also explored in agrochemical applications due to its potential as a building block for herbicides and pesticides.

3.1. Development of Herbicides

The compound's reactivity allows it to participate in the synthesis of novel herbicides that target specific biochemical pathways in plants, providing environmentally friendly alternatives to traditional agrochemicals .

Case Study 1: Aza-Henry Reaction Optimization

A study demonstrated the successful application of this compound in an aza-Henry reaction to produce piperidine derivatives with yields exceeding 76%. The optimization involved varying reaction conditions such as temperature and base concentration, illustrating the compound's adaptability in synthetic methodologies .

Reaction ConditionsYield (%)
Base: NaOH (0.2 eq), Temp: 40 °C76
Base: NaOH (0.1 eq), Temp: 23 °C50

Case Study 2: Synthesis of GABA Derivatives

In another investigation, this compound was reduced to synthesize Phenibut and Baclofen through a series of steps involving reduction and cyclization processes. The overall yields were reported at around 63% for Phenibut and 61% for Baclofen, highlighting the compound's efficacy as a precursor for bioactive molecules .

CompoundYield (%)
Phenibut63
Baclofen61

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-nitrobutanoate involves its reactivity as an ester and nitro compound. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-4-nitrobutanoate
  • Ethyl 4-nitrobutanoate
  • Methyl 4-nitrobutanoate

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both an ester and a nitro compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 3-methyl-4-nitrobutanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications in pharmacology, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO4C_7H_{13}NO_4 and features a nitro group at the fourth position of a butanoate chain. This structure influences its reactivity and biological properties.

Synthesis Methods

The compound can be synthesized through several methods, including:

  • Michael Addition : A notable method involves the direct synthesis of γ-nitro aliphatic esters using nitromethane and DBU under microwave irradiation, yielding a high purity product .
  • Esterification Reactions : Traditional esterification methods can also produce this compound with varying yields depending on the conditions used .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-positive and Gram-negative bacteria. The compound exhibits:

  • Inhibitory Concentrations : Research indicates minimal inhibitory concentrations (MICs) ranging from 0.031250.03125 to 0.25μg/mL0.25\mu g/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It has been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and repair processes in bacteria . This inhibition disrupts bacterial cell function, leading to cell death.

Case Studies

  • Antibacterial Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of Enterococcus faecalis and Acinetobacter baumannii, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Pharmacological Applications :
    • The compound's derivatives are being investigated for their therapeutic applications in pharmaceuticals, particularly in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
Ethyl 4-NitrobenzoateNitro group on benzoic acidAntimicrobial activity
Ethyl 3-NitrobenzoateNitro group at third positionModerate antibacterial effects
Ethyl 3-Methyl-4-NitrobenzoateMethyl and nitro substituentsEnhanced antibacterial properties

Properties

IUPAC Name

ethyl 3-methyl-4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-12-7(9)4-6(2)5-8(10)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTDAZYGVHGBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469682
Record name Ethyl 3-methyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-50-4
Record name Ethyl 3-methyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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